molecular formula C12H13N3O B8759009 N-(4-methoxybenzyl)pyrimidin-4-amine CAS No. 90042-91-4

N-(4-methoxybenzyl)pyrimidin-4-amine

Cat. No. B8759009
Key on ui cas rn: 90042-91-4
M. Wt: 215.25 g/mol
InChI Key: KTRNCTBSRJBAFR-UHFFFAOYSA-N
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Patent
US09346798B2

Procedure details

N-(4-methoxybenzyl)pyrimidin-4-amine (INTERMEDIATE AC) was prepared in a manner analogous to INTERMEDIATE A wherein 1,2,4-thiadiazol-5-amine was replaced with pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:4]=1[CH2:5][NH:6][C:7]1S[N:10]=[CH:9][N:8]=1.S1C(N)=NC=N1.N1C=[CH:28][C:27](N)=NC=1>>[CH3:17][O:16][C:14]1[CH:13]=[CH:12][C:4]([CH2:5][NH:6][C:7]2[CH:28]=[CH:27][N:10]=[CH:9][N:8]=2)=[CH:3][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CNC2=NC=NS2)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CN=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CNC2=NC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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